N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzofuran core and a 2H-1,2,3-triazole-substituted branched alkyl chain. The compound’s structure combines a sulfonamide moiety—known for its hydrogen-bonding capacity and prevalence in bioactive molecules—with a rigid dihydrobenzofuran system and a triazole group. The 2H-triazole isomer (vs. 1H) may influence dipole interactions and metabolic stability due to altered nitrogen lone-pair orientations .
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11(2)14(10-19-16-6-7-17-19)18-23(20,21)13-3-4-15-12(9-13)5-8-22-15/h3-4,6-7,9,11,14,18H,5,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXXWFOKOKYGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, which involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst.
Synthesis of the Benzofuran Moiety: The benzofuran ring can be prepared through the cyclization of ortho-hydroxyaryl ketones.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzofuran derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the click chemistry step and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the triazole ring.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
*Calculated from molecular formulas (target: C₁₆H₂₀N₄O₃S; : C₁₉H₁₉N₃O₅S₂).
Key Observations:
- Core Structure Influence: The dihydrobenzofuran core in the target compound offers partial saturation, balancing rigidity and solubility, unlike the fully aromatic benzene () or benzoxazole ().
Substituent Effects :
- Triazole Position : The 2H-triazole in the target compound vs. 1H-triazole () alters electronic distribution. 1H-triazoles are more prone to metabolic oxidation but may better coordinate metals in catalytic systems .
- Electron-Withdrawing Groups : Chloro and fluoro substituents () increase sulfonamide acidity (pKa ~10–12), favoring ionic interactions in physiological environments.
Structural and Methodological Considerations
The structural elucidation of such compounds relies heavily on X-ray crystallography and refinement tools like SHELXL (). For example, ’s compound was confirmed via single-crystal X-ray analysis, a method applicable to the target compound. The use of SHELX software ensures precise determination of bond lengths, angles, and stereochemistry, critical for comparing conformational flexibility across analogs .
Biological Activity
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features:
- Triazole Ring : Known for enhancing biological activity.
- Benzofuran Moiety : Contributes to its structural complexity and potential interactions with biological targets.
- Sulfonamide Group : Implicated in various biological activities including antibacterial properties.
Molecular Formula
Molecular Weight
375.4 g/mol
Antibacterial Activity
Research indicates that compounds with similar structures often exhibit significant antibacterial properties. For instance, derivatives containing sulfonamide groups have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's activity has been assessed using various bacterial strains, demonstrating Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 - 25 |
| Escherichia coli | 25 - 50 |
| Bacillus subtilis | 10 - 20 |
Antifungal Activity
Similar compounds have displayed antifungal properties against pathogens such as Candida albicans and Aspergillus niger. The introduction of electron-withdrawing groups has been shown to enhance antifungal activity significantly.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 1.6 - 25 |
| Aspergillus niger | 12.5 - 25 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Membrane Disruption : The hydrophobic nature of the benzofuran moiety may facilitate interaction with microbial membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : The triazole ring may interfere with nucleic acid synthesis pathways in both bacteria and fungi.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of similar triazole-containing compounds against resistant strains of bacteria, reporting significant inhibition rates at low concentrations .
- Antifungal Efficacy : Another research article in Phytopathology demonstrated that derivatives exhibited antifungal activity against agricultural pathogens, suggesting potential applications in crop protection .
- Cytotoxicity Assessments : In vitro tests on cancer cell lines showed that related compounds induced apoptosis in human breast cancer cells (MCF-7), indicating potential anticancer properties .
Q & A
Basic Research Questions
Q. How can the synthesis of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide be optimized for yield and purity?
- Methodological Answer : Multi-step synthesis requires controlled conditions. Use polar aprotic solvents like dimethylformamide (DMF) under inert atmospheres (argon/nitrogen) to minimize side reactions. Purification via column chromatography or recrystallization in ethanol/water mixtures enhances purity. Monitor reaction progress using TLC with UV visualization .
- Key Parameters : Temperature (60–80°C for triazole coupling), stoichiometric ratios (1:1.2 for sulfonamide precursors), and catalyst selection (e.g., Cu(I) for click chemistry in triazole formation) .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms benzofuran and triazole proton environments. Integrate peaks to verify substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., sulfonamides for antimicrobial activity). Use microdilution assays (MIC for bacteria/fungi) and MTT assays for cytotoxicity (IC₅₀ in cancer cell lines). Include positive controls (e.g., ciprofloxacin for bacteria) and triplicate replicates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (HOMO-LUMO gaps) and sulfonamide group charge distribution .
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., bacterial dihydropteroate synthase for sulfonamides). Validate with MD simulations (100 ns) to assess binding stability .
Q. How to resolve contradictory data in bioactivity studies (e.g., high in vitro vs. low in vivo efficacy)?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure logP (octanol/water) to evaluate lipophilicity. Use Caco-2 assays for intestinal absorption and microsomal stability tests (human liver microsomes) .
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites. Compare in vitro (hepatocytes) and in vivo (plasma) samples .
- Formulation Adjustments : Nanoencapsulation (PLGA nanoparticles) to enhance bioavailability if solubility-limited .
Q. What strategies enable structure-activity relationship (SAR) studies for triazole and sulfonamide moieties?
- Methodological Answer :
- Derivatization : Synthesize analogs with modified triazole substituents (e.g., fluorophenyl vs. methyl groups) and evaluate antibacterial IC₅₀ shifts .
- 3D-QSAR : CoMFA/CoMSIA models to correlate steric/electronic features with activity. Use partial least squares (PLS) regression for validation .
Q. How can reaction conditions be systematically optimized using Design of Experiments (DoE)?
- Methodological Answer :
- Central Composite Design : Vary temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃) in a 3-factor design. Analyze via ANOVA to identify significant factors (p < 0.05). Response surface methodology (RSM) maximizes yield .
- Robustness Testing : Perturb optimal conditions (±5°C, ±10% solvent) to assess reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
